molecular formula C22H26ClNO4 B5217829 (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone

(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone

Cat. No. B5217829
M. Wt: 403.9 g/mol
InChI Key: GAFKQFLCDDGVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone, also known as ML351, is a small molecule inhibitor that has shown potential in treating various diseases. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone inhibits the activity of several enzymes and proteins by binding to their active sites. The compound has been shown to inhibit the activity of the enzyme lysine-specific demethylase 1 (LSD1), which plays a crucial role in the progression of cancer. (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has also been shown to inhibit the activity of the protein alpha-synuclein, which is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects, including inhibition of enzyme and protein activity, inhibition of bacterial growth, and reduction of cancer cell proliferation. The compound has also been shown to have neuroprotective effects, as it has been shown to reduce the accumulation of alpha-synuclein in the brain.

Advantages and Limitations for Lab Experiments

(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has several advantages for lab experiments, including its high potency and selectivity. The compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has shown great potential in treating various diseases, and several future directions for research have been proposed. These include further studies on the compound's mechanism of action, optimization of its pharmacokinetic properties, and development of more potent and selective analogs. (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has also been proposed as a potential treatment for other diseases, such as Huntington's disease and multiple sclerosis. Further studies are needed to fully understand the potential of (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone in treating these diseases.

Synthesis Methods

(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has been synthesized using different methods, including the Suzuki coupling reaction, the Ullmann coupling reaction, and the Buchwald-Hartwig coupling reaction. The most commonly used method is the Suzuki coupling reaction, which involves the reaction between 5-chloro-2-methoxyphenylboronic acid and (3-ethoxy-2-hydroxybenzyl)piperidin-3-ylmethanone in the presence of a palladium catalyst. The reaction results in the formation of (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone with a yield of around 50%.

Scientific Research Applications

(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of several enzymes and proteins that are involved in the progression of these diseases. (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has also been studied for its potential in treating bacterial infections, as it has been shown to inhibit the growth of several bacterial strains.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[1-[(3-ethoxy-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4/c1-3-28-20-8-4-6-16(22(20)26)14-24-11-5-7-15(13-24)21(25)18-12-17(23)9-10-19(18)27-2/h4,6,8-10,12,15,26H,3,5,7,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFKQFLCDDGVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCCC(C2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)piperidin-3-yl]methanone

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